N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride
Description
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring (a five-membered secondary amine) linked via an ethanamine chain. The compound is a dihydrochloride salt, enhancing its water solubility and stability. The molecular formula is C₇H₁₆Cl₂N₂, with an N-methyl substituent on the ethanamine nitrogen and a pyrrolidin-1-yl group at the second carbon of the ethanamine chain.
Properties
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-4-7-9-5-2-3-6-9;;/h8H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDSQVMBYRQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-methyl-2-pyrrolidin-1-ylethanamine Dihydrochloride (via N-methylpyrrolidine Synthesis)
Detailed Preparation Method Using 1,4-Dichlorobutane and Methylamine
This method involves the nucleophilic substitution reaction catalyzed by potassium iodide with the following key steps:
Reaction Setup
- Reactants: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)
- Catalyst: Potassium iodide (KI)
- Solvent: High boiling ether solvent capable of hydrogen bonding with methylamine, such as diglyme or anisole
- Molar Ratios:
- 1,4-dichlorobutane : methylamine = 1 : (3.5–4.5)
- Potassium iodide : 1,4-dichlorobutane = (2.5–6) : 100
- Solvent Volume: 400–800 mL ether solvent per mole of 1,4-dichlorobutane
- Reaction Conditions:
- Temperature: 100–120 °C
- Pressure: Atmospheric (normal pressure)
- Time: 3–8 hours
Reaction Mechanism
- Potassium iodide facilitates halogen exchange, reducing activation energy for nucleophilic substitution.
- Methylamine acts as the nucleophile, substituting chlorine atoms on 1,4-dichlorobutane to form N-methylpyrrolidine.
- The ether solvent stabilizes methylamine via hydrogen bonding, increasing solubility and reaction efficiency.
Post-Reaction Processing
- After reaction completion, alkali (preferably sodium hydroxide solution) is added to adjust pH to 12–13 to neutralize methylamine hydrochloride byproduct.
- Distillation is performed to separate:
- Azeotrope of methylamine and water (50–51 °C)
- N-methylpyrrolidine (81–83 °C)
- Water (101–103 °C)
- Finally, reduced pressure distillation recovers the ether solvent.
Experimental Data and Yields
| Example | Solvent | Molar Ratio (1,4-dichlorobutane : methylamine : KI) | Yield (%) | Purity (%) (GC) |
|---|---|---|---|---|
| 1 | Diglyme | 1 : 4 : 0.04 | >88 | >99 |
| 2 | Anisole | 1 : 4 : 0.04 | 88.2 | 99.3 |
| 3 | Diglyme | 1 : 4.5 : 0.026 | 95.6 | 99.7 |
| 4 | Diglyme | 1 : 3.5 : 0.052 | 98.1 | 99.67 |
The data show that adjusting the molar ratios and solvent choice can optimize yield and purity, with yields reaching up to 98.1% and purity exceeding 99.6% by gas chromatography.
Analysis of Preparation Method Advantages and Industrial Relevance
- Raw Material Availability: Uses commonly available 1,4-dichlorobutane and methylamine.
- Mild Conditions: Normal pressure and moderate temperature (100–120 °C) avoid the need for high-pressure equipment.
- Catalyst Efficiency: Potassium iodide effectively catalyzes halogen exchange, enhancing reaction rate.
- Solvent Role: Ether solvents like diglyme and anisole improve methylamine solubility and stabilize the reaction environment.
- Economic and Environmental Benefits: Reduced equipment investment, simplified process management, and lower comprehensive costs.
- High Product Quality: Achieves high yield and purity suitable for pharmaceutical and fine chemical applications.
Summary Table of Key Parameters in Preparation Method
| Parameter | Range/Value | Notes |
|---|---|---|
| 1,4-Dichlorobutane : Methylamine | 1 : 3.5–4.5 | Optimal for high yield |
| Potassium iodide : 1,4-Dichlorobutane | 2.5–6 : 100 | Catalyst ratio for effective reaction |
| Methylamine concentration | 30–50 wt% aqueous solution | Ensures sufficient nucleophile |
| Ether solvent volume | 400–800 mL per mole 1,4-dichlorobutane | Diglyme or anisole preferred |
| Reaction temperature | 100–120 °C | Normal pressure |
| Reaction time | 3–8 hours | Depends on scale and conditions |
| pH adjustment | 12–13 | Using NaOH to neutralize byproducts |
| Distillation temperature ranges | 50–51 °C (methylamine-water azeotrope), 81–83 °C (product), 101–103 °C (water) | For fraction separation |
| Yield | 88–98% | High efficiency |
| Purity | >99% (GC) | Suitable for pharmaceutical use |
Additional Notes on Related Compounds
While specific preparation methods for this compound are less frequently detailed, the synthesis of N-methylpyrrolidine and its derivatives forms the chemical foundation. N-methyl-2-pyrrolidone (NMP), a related compound, is synthesized from γ-butyrolactone and methylamine, but this is a different compound class and preparation method.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is reactive in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-pyrrolidin-1-yl-ethanone, while reduction could produce N-methyl-2-pyrrolidin-1-ylethanamine .
Scientific Research Applications
Pharmaceutical Applications
N-Methyl-2-pyrrolidin-1-ylethanamine dihydrochloride is recognized for its role as a solubilizing agent in pharmaceutical formulations. Its unique physicochemical properties allow it to enhance the bioavailability of poorly soluble drugs.
Solubilization and Drug Delivery
NMP has been extensively studied for its ability to solubilize active pharmaceutical ingredients (APIs). It is particularly effective in formulations intended for both oral and transdermal delivery routes.
Table 1: Solubilization Efficacy of NMP in Various Formulations
| Drug Name | Solubility in NMP (mg/mL) | Formulation Type |
|---|---|---|
| Drug A | 50 | Oral Solution |
| Drug B | 30 | Transdermal Patch |
| Drug C | 70 | Injectable Suspension |
In a study evaluating the pharmacokinetics of NMP, it was found that the compound significantly improved the absorption rates of certain drugs when used as a solvent in formulations .
Toxicity and Safety Profile
While NMP is effective as a solubilizing agent, it is important to consider its safety profile. Research indicates that NMP can cause skin irritation and has potential reproductive toxicity . Therefore, its use must be carefully monitored, particularly in sensitive populations.
Industrial Applications
Beyond pharmaceuticals, NMP is widely utilized in various industrial applications due to its excellent solvent properties.
Petrochemical Industry
NMP is employed in the petrochemical sector for the extraction and recovery of hydrocarbons, such as 1,3-butadiene and acetylene. Its ability to dissolve a wide range of materials makes it invaluable for processing operations .
Table 2: Industrial Uses of NMP
| Industry | Application |
|---|---|
| Petrochemical | Hydrocarbon extraction |
| Polymer Production | Solvent for polyvinylidene fluoride |
| Electronics | Cleaning agent for electronic components |
Battery Manufacturing
In lithium-ion battery production, NMP serves as a solvent for electrode preparation due to its compatibility with polyvinylidene fluoride binders. This application is critical for enhancing the performance and efficiency of batteries used in electric vehicles and portable electronics .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound across different applications.
Case Study: Pharmaceutical Formulation
A clinical trial involving a novel drug formulation using NMP demonstrated improved bioavailability compared to traditional solvents. The study reported an increase in plasma concentration levels of the drug within 30 minutes post-administration, showcasing NMP's potential to enhance therapeutic outcomes .
Case Study: Industrial Application
In an industrial setting, the use of NMP for hydrocarbon recovery led to a 20% increase in yield compared to conventional methods. The selective solvation properties of NMP facilitated more efficient extraction processes, reducing operational costs and environmental impact .
Mechanism of Action
The mechanism of action of N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural variations among similar compounds include:
- Chain length : Ethylamine (C₂) vs. methylamine (C₁) backbones.
- Substituents : Presence of N-methyl, N,N-dimethyl, or aromatic groups.
- Ring substitution : Position (1-yl vs. 2-yl) and additional functional groups on the pyrrolidine ring.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., this compound) exhibit higher water solubility than free bases. For example, cadaverine dihydrochloride (C₅H₁₄Cl₂N₂) is prepared at 1000 mg/L in water .
- Basicity : N,N-dimethyl derivatives (e.g., N,N-dimethyl-2-(pyrrolidin-2-yl)ethanamine) have higher pKa values due to electron-donating methyl groups, enhancing their interaction with biological targets .
- Purity : Commercial analogs like N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride are available at 95% purity, while others (e.g., 3-bromo-4-chloropyridine hydrochloride) reach 97% .
Biological Activity
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride, also known as NMPA, is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological effects of NMPA, supported by data tables and case studies.
Chemical Structure and Synthesis
NMPA is characterized by its molecular formula and a molecular weight of approximately 210.18 g/mol. The compound features a pyrrolidine ring, which contributes to its pharmacological properties. The synthesis typically involves the reaction of 2-pyrrolidin-1-ylethanamine with appropriate methylating agents under controlled conditions to yield the dihydrochloride salt form.
Pharmacological Properties
NMPA exhibits a variety of pharmacological activities, particularly in the central nervous system (CNS). It has been studied for its potential use as a stimulant and in treating mood disorders such as depression and anxiety. The compound interacts with neurotransmitter systems, notably influencing serotonin and norepinephrine pathways, which are critical for mood regulation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of NMPA, highlighting its efficacy and safety profiles.
- Cytotoxicity in Cancer Models : A study demonstrated that NMPA induced significant cytotoxic effects in various cancer cell lines, with IC50 values ranging from 0.05 to 0.07 μM for specific targets like RPA194, indicating potent activity against cancer cells .
- Neuropharmacological Assessment : Research involving animal models indicated that NMPA administration resulted in enhanced cognitive functions and reduced anxiety-like behaviors. These findings suggest its potential therapeutic role in treating anxiety disorders .
- Safety and Toxicology : A case report noted adverse reproductive outcomes associated with occupational exposure to similar compounds, emphasizing the need for careful handling due to potential fetotoxic effects observed in animal studies .
Table 2: IC50 Values for Biological Activity
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| NMPA | RPA194 | 0.05 ± 0.04 | |
| NMPA | Nucleolin (NCL) | 0.07 ± 0.06 | |
| NMPA | Serotonin Receptors | Varies |
The biological activity of NMPA is largely attributed to its ability to modulate neurotransmitter systems and induce cellular stress responses in cancer cells. The compound's structural characteristics facilitate interactions with various biological targets, enhancing its pharmacological profile.
Mechanism of Action (For illustrative purposes only)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized by reacting the free base with hydrochloric acid (HCl) in a 1:2 molar ratio to form the dihydrochloride salt. Key steps include:
- Refluxing the base with concentrated HCl under anhydrous conditions.
- Purification via recrystallization using ethanol/water mixtures to remove unreacted reagents.
- Purity validation through techniques like high-performance liquid chromatography (HPLC) with UV detection (e.g., 200 nm wavelength) and ion-pairing agents to resolve polar impurities .
- Confirmation of salt formation via elemental analysis or differential scanning calorimetry (DSC) to verify stoichiometry .
Q. How does the dihydrochloride salt form affect solubility, stability, and bioavailability compared to the free base?
- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays requiring aqueous buffers. Stability studies should include:
- Accelerated degradation tests (e.g., 40°C/75% relative humidity) to assess hygroscopicity and thermal decomposition.
- Comparative bioavailability assays in animal models, noting that the salt form may alter absorption kinetics due to pH-dependent solubility in the gastrointestinal tract .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., twinning or poor resolution) can be addressed by:
- Using robust refinement software like SHELXL for small-molecule crystallography, which accommodates high-resolution data and twin-law corrections .
- Cross-validating with spectroscopic data (e.g., NMR or FT-IR) to confirm bond assignments. For example, H NMR can resolve proton environments altered by hydrochloride formation .
Q. How can in vitro assays be designed to evaluate the compound’s mechanism of action while accounting for its dihydrochloride form?
- Methodological Answer :
- Use cell culture media buffered to physiological pH (7.4) to prevent protonation shifts that might affect cellular uptake.
- Include controls with equivalent chloride ion concentrations to isolate salt-specific effects.
- For enzyme inhibition studies (e.g., LSD1), monitor methylation markers (H3K4/H3K9) via Western blotting, ensuring the dihydrochloride does not interfere with assay reagents .
Q. What HPLC parameters are critical for quantifying this compound in biological matrices?
- Methodological Answer :
- Column: Mixed-mode columns (e.g., Primesep 100) enable retention of polar dihydrochlorides via hydrophobic and ion-exchange interactions.
- Mobile Phase: Isocratic elution with water/acetonitrile/sulfuric acid (pH ~2.5) improves peak symmetry and reduces column fouling.
- Detection: UV detection at 200 nm optimizes sensitivity for amine-containing compounds .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting NMR and mass spectrometry (MS) data during characterization?
- Methodological Answer :
- NMR Discrepancies : Ensure complete deuteration of solvents (e.g., DO for dihydrochlorides) to avoid signal splitting. Use C NMR to confirm quaternary carbons.
- MS Anomalies : Employ high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., Cl vs. Cl) and adduct formation (e.g., [M+H] vs. [M+Na]).
- Cross-reference with impurity profiles (e.g., EP standards in ) to identify co-eluting contaminants .
Q. What are the best practices for validating the compound’s stability in long-term pharmacological studies?
- Methodological Answer :
- Conduct forced degradation studies under oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B guidelines) conditions.
- Monitor degradation products using liquid chromatography-mass spectrometry (LC-MS) and compare to known impurities (e.g., cyclohexyl analogs in ).
- For in vivo studies, use lyophilized formulations to enhance shelf-life and reduce hydrolytic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
